molecular formula C23H34ClN3O3 B5467826 3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide

Cat. No.: B5467826
M. Wt: 436.0 g/mol
InChI Key: JOXJYWLNLWYNGQ-IBGZPJMESA-N
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Description

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a piperidine ring substituted with a 2,2-dimethylpropyl group and an azepanone moiety. Its unique structure makes it a candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.

    Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the piperidine ring using a suitable alkylating agent.

    Formation of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.

    Attachment of the Azepanone Moiety: The azepanone group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-(2-methyl-2-propen-1-yl)benzamide
  • 3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-(3-isoxazolylmethyl)benzamide

Uniqueness

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the azepanone moiety. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN3O3/c1-23(2,3)15-27-12-9-17(10-13-27)30-20-8-7-16(14-18(20)24)21(28)26-19-6-4-5-11-25-22(19)29/h7-8,14,17,19H,4-6,9-13,15H2,1-3H3,(H,25,29)(H,26,28)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXJYWLNLWYNGQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCCNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N[C@H]3CCCCNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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